

A Comparative Analysis of Long-Term Efficacy: Aficamten in Obstructive Hypertrophic Cardiomyopathy

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Compound of Interest		
Compound Name:	Aficamten	
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A deep dive into the FOREST-HCM trial data and a comparative look at the alternative, Mavacamten, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the long-term efficacy and safety of **Aficamten**, a novel cardiac myosin inhibitor, based on the findings from the FOREST-HCM open-label extension study. For comparative context, this guide also presents long-term data for Mavacamten, another cardiac myosin inhibitor, from the EXPLORER-LTE study. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies for obstructive hypertrophic cardiomyopathy (oHCM).

At a Glance: Long-Term Efficacy and Safety of Aficamten vs. Mavacamten

The following tables summarize the key long-term efficacy and safety data from the FOREST-HCM (**Aficamten**) and EXPLORER-LTE (Mavacamten) trials.



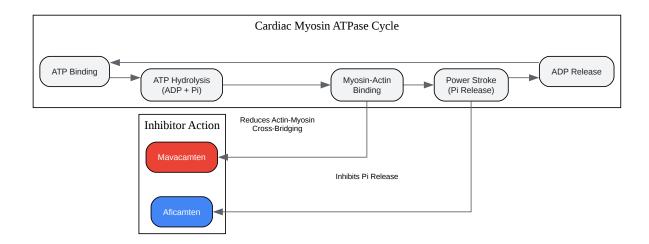
Efficacy Endpoint	Aficamten (FOREST-HCM @ 48 Weeks)	Mavacamten (EXPLORER- LTE @ 180 Weeks)
Hemodynamics		
Mean Change in Resting LVOT Gradient	-39.6 mmHg[1]	-40.3 mmHg[2][3]
Mean Change in Valsalva LVOT Gradient	-53.2 mmHg[1]	-55.3 mmHg[2][3]
Cardiac Structure & Function		
Mean Change in LVEF	-5.1%[1]	-10.0% (from baseline to week 180)[2][3]
Mean Change in Max. LV Wall Thickness	-1.2 mm[4]	Data not prominently reported in long-term follow-up
Mean Change in Left Atrial Volume Index	-3.5 mL/m ² [4]	Data not prominently reported in long-term follow-up
Biomarkers		
Mean Reduction in NT-proBNP	63% decrease from baseline[1]	Median reduction of 562 ng/L[3][5]
Patient-Reported Outcomes & Functional Class		
Improvement in NYHA Class	82.2% of patients improved by ≥1 class[1]	77.9% of patients improved by ≥1 class[2]
Improvement in KCCQ-CSS	31% experienced a ≥20-point improvement[4]	Sustained improvements reported[6]



Safety Endpoint	Aficamten (FOREST-HCM @ 48 Weeks)	Mavacamten (EXPLORER- LTE @ 180 Weeks)
LVEF <50%	4.3% of patients(asymptomatic and transient)[4]	8.7% of patients (transient reductions)[2]
Treatment-Related Serious Adverse Events	None reported[1]	No new safety signals observed[5]
Treatment Discontinuation due to LVEF <50%	None[4]	5 patients permanently discontinued[6]

Mechanism of Action: Targeting the Sarcomere

Both **Aficamten** and Mavacamten are cardiac myosin inhibitors that target the underlying pathophysiology of hypertrophic cardiomyopathy by reducing the hypercontractility of the heart muscle.[7][8][9] They achieve this by binding to cardiac myosin, a motor protein crucial for muscle contraction, and modulating its activity.[7][8][10]



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Signaling pathway of cardiac myosin inhibitors.

Aficamten binds to a distinct allosteric site on cardiac myosin, slowing phosphate release and thereby reducing the number of active actin-myosin cross-bridges.[11] Mavacamten also binds to myosin, allosterically inhibiting its ATPase activity and reducing the availability of myosin heads for actin binding.[12]

Experimental Protocols: A Comparative Overview

The long-term efficacy and safety of **Aficamten** and Mavacamten were evaluated in the FOREST-HCM and EXPLORER-LTE studies, respectively. Both were open-label extension studies for patients who had completed prior parent trials.

FOREST-HCM (Aficamten)

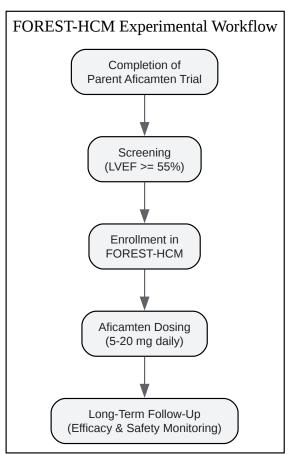
- Study Design: An ongoing, open-label extension study for patients who completed a parent study of **Aficamten** (e.g., REDWOOD-HCM, SEQUOIA-HCM).[13][14]
- Inclusion Criteria: Completion of a prior Cytokinetics trial investigating Aficamten and a left ventricular ejection fraction (LVEF) of ≥55% at screening.
- Exclusion Criteria: Included recent treatment with Mavacamten, participation in other investigational drug studies, recent onset of atrial fibrillation requiring rhythm-restoring treatment, and prior septal reduction therapy since completing the parent study.[15]
- Dosing: Initiated at 5 mg once daily, with dose adjustments up to 20 mg based on site-read echocardiographic assessments of Valsalva LVOT gradient and LVEF.[4][13]

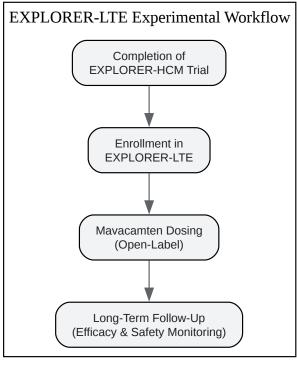
EXPLORER-HCM / EXPLORER-LTE (Mavacamten)

- Study Design: EXPLORER-HCM was a Phase 3, randomized, double-blind, placebocontrolled trial.[16] EXPLORER-LTE is the long-term, open-label extension of EXPLORER-HCM.[3][6]
- Inclusion Criteria (EXPLORER-HCM): Adults with symptomatic (NYHA Class II-III)
 obstructive HCM, LVOT gradient ≥50 mmHg at rest or with provocation, and LVEF ≥55%.[17]
 [18]



- Exclusion Criteria (EXPLORER-HCM): Not explicitly detailed in the provided search results.
- Dosing (EXPLORER-HCM): Started at 5 mg once daily, with titration to 2.5, 5, 10, or 15 mg based on clinical status, Valsalva LVOT gradient, and LVEF.[19]





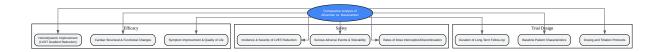
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Experimental workflows for FOREST-HCM and EXPLORER-LTE.

Comparative Logic: Evaluating Aficamten and Mavacamten

When comparing the long-term data for **Aficamten** and Mavacamten, several key factors should be considered by researchers and drug development professionals.





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Logical framework for comparing **Aficamten** and Mavacamten.

The presented data suggests that both **Aficamten** and Mavacamten demonstrate sustained efficacy in reducing LVOT gradients and improving symptoms in patients with oHCM. The safety profiles appear manageable, with transient reductions in LVEF being a key monitoring parameter for both drugs. Differences in the duration of follow-up and specific patient populations in the respective long-term extension studies should be taken into account when interpreting these comparative data. Further head-to-head clinical trials would be necessary for a definitive comparison of the long-term efficacy and safety of these two cardiac myosin inhibitors.

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